Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine
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Overview
Description
Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxypyridine with an appropriate ethylamine derivative under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Similar structure but lacks the ethylamine group.
N,N-Dimethylethanamine: A tertiary amine with different substituents on the nitrogen atom.
Uniqueness
Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and ethylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-ethyl-1-(5-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-11-8(2)10-6-5-9(13-3)7-12-10/h5-8,11H,4H2,1-3H3 |
InChI Key |
WKSVLADVYDDREE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=NC=C(C=C1)OC |
Origin of Product |
United States |
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